molecular formula C21H26N4O B2514119 3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine CAS No. 2415570-20-4

3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine

Cat. No.: B2514119
CAS No.: 2415570-20-4
M. Wt: 350.466
InChI Key: GXVILPDOWWMMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine is a complex organic compound characterized by its unique structure, which includes a benzoyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a tert-butylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a diketone precursor.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropylamine: Similar structure with a benzyl group instead of a benzoyl group.

    3-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropyl(ethyl)amine: Similar structure with an ethylamine group.

Uniqueness

3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine is unique due to the presence of the benzoyl group and the tert-butylpyridazine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-21(2,3)18-9-10-19(23-22-18)24-11-16-13-25(14-17(16)12-24)20(26)15-7-5-4-6-8-15/h4-10,16-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVILPDOWWMMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.